![molecular formula C19H19ClN2O2 B2966212 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide CAS No. 905667-10-9](/img/structure/B2966212.png)
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a potent and selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively used in scientific research to study the mu-opioid receptor and its role in pain perception, addiction, and other physiological processes. CTAP is a potent and selective antagonist of the mu-opioid receptor, which makes it an ideal tool for studying the receptor's function and pharmacology. CTAP has been used in in vitro and in vivo studies to investigate the effects of mu-opioid receptor activation and inhibition on pain perception, reward, and addiction.
Wirkmechanismus
CTAP acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the same site as endogenous opioids and prevents their activation of the receptor. By blocking the mu-opioid receptor, CTAP inhibits the downstream signaling pathways that are involved in pain perception and addiction. CTAP has been shown to be highly selective for the mu-opioid receptor, with little or no affinity for other opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic effects in animal models of acute and chronic pain. CTAP has also been shown to reduce the rewarding effects of opioids and other drugs of abuse, suggesting that it may have potential as a treatment for addiction. CTAP has been shown to have a good safety profile in animal studies, with no significant side effects reported at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of CTAP is its high potency and selectivity for the mu-opioid receptor, which makes it an ideal tool for studying the receptor's function and pharmacology. CTAP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of CTAP is its relatively short half-life, which may limit its usefulness in certain experiments. CTAP also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on CTAP. One area of interest is the development of new analogs of CTAP with improved pharmacological properties, such as longer half-life and better solubility. Another area of interest is the use of CTAP in combination with other drugs or therapies for the treatment of pain and addiction. Finally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-addictive effects of CTAP, which could lead to the development of new treatments for these conditions.
Synthesemethoden
The synthesis of CTAP involves several steps, including the condensation of 4-chlorophenylacetic acid with pyrrolidin-3-one, followed by the addition of m-tolylamine and acetic anhydride. The final product is obtained after purification through column chromatography. The purity and yield of CTAP can be improved by optimizing the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-3-2-4-14(9-13)10-18(23)21-16-11-19(24)22(12-16)17-7-5-15(20)6-8-17/h2-9,16H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBXWJGNSBQRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.